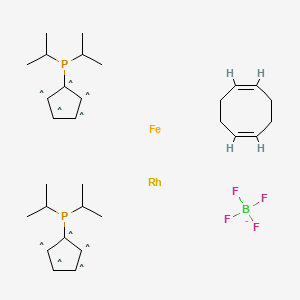

1,1'-双(二异丙基膦)二茂铁(1,5-环辛二烯)铑(I)四氟硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is a highly efficient catalyst for the hydrogenation of aldehydes and ketones . It has been found to be effective in the synthesis of acids .

Molecular Structure Analysis

The molecular structure of “1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is represented by the formula C30H48BF4FeP2Rh . The InChI representation of the molecule is also available .

Chemical Reactions Analysis

This compound is utilized as a catalyst in the hydrogenation of aldehydes and ketones . It is also used in the general and efficient cross-coupling of thiols with aryl halides .

科学研究应用

加氢甲酰化催化剂:该化合物已被用作己烯加氢甲酰化的催化剂前体。研究表明在生产醛类时具有良好的活性且区域选择性适中 (Bianchini 等,2005)。

杂双金属配合物的形成:它与铂、金和铑等各种金属反应形成杂双金属配合物,在加氢甲酰化等催化应用中很有用 (Schmied 等,2015)。

氟亲性研究:其衍生物已被合成和分析氟亲性,显示出不同的区域异构体组成,这在有机金属化学中具有重要意义 (Kvíčala 等,2002)。

与 N-杂环卡宾配体的配合物:它与铑和铱形成配合物,表现出与一氧化碳的有趣反应性,表明在羰基化反应中具有潜力 (Panov 等,2012)。

不对称氢化:该化合物已用于烯烃和酮的不对称氢化,实现了优异的对映选择性,这对于生产手性化合物至关重要 (Maienza 等,1999)。

杂多金属配合物的合成:它用于合成杂多金属配合物,表现出显着的相互作用和独特的 NMR 特性 (Longato 等,1991)。

催化聚合:它催化苯乙炔的聚合,生成高分子量聚苯乙炔,在材料科学中很有用 (Lee 等,1996)。

过渡金属介导的开环聚合:用于催化硅桥联二茂铁的开环聚合,该化合物有助于生产高分子量聚二茂铁硅烷 (Temple 等,2002)。

作用机制

Target of Action

It is known to be used as a catalyst in various chemical reactions .

Mode of Action

This compound acts as a catalyst in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It facilitates these reactions by accelerating the rate at which they occur, without being consumed in the process .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the type of reaction it is catalyzing. For instance, in the case of cross-coupling reactions, it facilitates the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Pharmacokinetics

Its role is to facilitate the reaction and it remains unchanged after the reaction is complete .

Result of Action

The result of the action of this compound is the successful completion of the chemical reaction it is catalyzing. This can lead to the formation of new compounds, which can have various applications in fields like pharmaceuticals, materials science, and more .

属性

InChI |

InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIPKMKCCUWUIS-ISVFTUMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48BF4FeP2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704840 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157772-65-1 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxyhexahydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B583008.png)

![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)

![Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B583019.png)